molecular formula C10H16N2O B8742767 5-Amino-3-pyridin-4-ylpentan-1-ol

5-Amino-3-pyridin-4-ylpentan-1-ol

Cat. No. B8742767
M. Wt: 180.25 g/mol
InChI Key: RTXWOQDOZCEAQG-UHFFFAOYSA-N
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Patent
US04048180

Procedure details

To stirred liquid ammonia (300 mls) was added ferric nitrate (50 mgs) followed by sodium metal (4.5 gms). The mixture was allowed to stand for 30 minutes and then 3-(4-pyridyl)-1-amino propane (13.5 gms) was added. A deep yellow colour was allowed to develop over 1 hour and ethylene oxide (5.0 gms) was then added. The mixture was stirred for a further 2 hours after which time solid ammonium chloride (12 gms) was added. The solvent was allowed to evaporate overnight and the residual solid was extracted into pyridine. Evaporation of the pyridine and crystallisation of the residue from benzene yielded 3-(4-pyridyl)-1-amino-5-hydroxy pentane (3.4 gms; 17%). Characterised by the following spectral data:
[Compound]
Name
ferric nitrate
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
13.5 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
12 g
Type
reactant
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Na].[N:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][NH2:11])=[CH:4][CH:3]=1.[CH2:12]1[O:14][CH2:13]1.[Cl-].[NH4+]>N>[N:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH2:12][CH2:13][OH:14])[CH2:9][CH2:10][NH2:11])=[CH:4][CH:3]=1 |f:3.4,^1:0|

Inputs

Step One
Name
ferric nitrate
Quantity
50 mg
Type
reactant
Smiles
Step Two
Name
Quantity
4.5 g
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
13.5 g
Type
reactant
Smiles
N1=CC=C(C=C1)CCCN
Step Four
Name
Quantity
5 g
Type
reactant
Smiles
C1CO1
Step Five
Name
Quantity
12 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to develop over 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to evaporate overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the residual solid was extracted into pyridine
CUSTOM
Type
CUSTOM
Details
Evaporation of the pyridine and crystallisation of the residue from benzene

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=CC=C(C=C1)C(CCN)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 17%
YIELD: CALCULATEDPERCENTYIELD 19%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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